molecular formula C9H8N4O2S B2578116 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1251623-37-6

6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide

Cat. No.: B2578116
CAS No.: 1251623-37-6
M. Wt: 236.25
InChI Key: KGISOSDMKJYLNC-UHFFFAOYSA-N
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Description

6-Methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring substituted with a methoxy group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide typically involves the reaction of 6-methoxy-3-pyridazinecarboxylic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

6-Methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Comparison with Similar Compounds

    6-Methoxy-3-(2-thiazolyl)-1H-indole: Contains a similar thiazole ring but with an indole scaffold.

    6-Methoxy-3-(1,3-thiazol-2-yl)-1H-indole: Another compound with a thiazole ring and an indole scaffold.

    Thiazole Derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and antiviral properties.

Uniqueness: 6-Methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring with a methoxy group and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-15-7-3-2-6(12-13-7)8(14)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISOSDMKJYLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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